5-Azaspiro[3.4]octane-7-thiol;hydrochloride
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Overview
Description
5-Azaspiro[3.4]octane-7-thiol;hydrochloride is a chemical compound with the molecular formula C7H13NS·HCl and a molecular weight of 179.71 g/mol . It is characterized by a spirocyclic structure, which includes a thiol group and an azaspiro moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.4]octane-7-thiol;hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The thiol group can then be introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for 5-Azaspiro[3 large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.4]octane-7-thiol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Azaspiro[3.4]octane-7-thiol;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octane-7-thiol;hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the spirocyclic structure can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[3.4]octane hydrochloride:
Spirocyclic oxindoles: These compounds have a similar spirocyclic structure but differ in the functional groups attached to the spiro center.
Uniqueness
5-Azaspiro[3.4]octane-7-thiol;hydrochloride is unique due to the presence of both the thiol group and the spirocyclic structure, which confer distinct chemical reactivity and biological activity. This combination of features makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-azaspiro[3.4]octane-7-thiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFATUBBXIRNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2)S.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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